5-Bromo-3-chloro-N,N-diethylpicolinamide
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Overview
Description
5-Bromo-3-chloro-N,N-diethylpicolinamide: is an organic compound that belongs to the class of picolinamides It is characterized by the presence of bromine and chlorine atoms attached to a picolinamide core, which is further substituted with diethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-N,N-diethylpicolinamide typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-3-chloropyridine as the starting material.
Amidation Reaction: The 5-bromo-3-chloropyridine undergoes an amidation reaction with N,N-diethylamine in the presence of a suitable catalyst, such as a palladium complex, under controlled temperature and pressure conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Oxidation of the diethyl groups can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the picolinamide core can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous ether solvent.
Major Products:
Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.
Oxidation: Formation of carboxylic acids or aldehydes from the diethyl groups.
Reduction: Formation of amines or alcohols from the picolinamide core.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions involving transition metals.
Biology:
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to biologically active molecules.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-N,N-diethylpicolinamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. The presence of bromine and chlorine atoms can enhance its binding affinity through halogen bonding interactions.
Comparison with Similar Compounds
- 5-Bromo-3-chloro-N,N-dimethylpicolinamide
- 5-Bromo-3-chloro-N,N-diisopropylpicolinamide
Comparison:
- Structural Differences: The primary difference lies in the alkyl groups attached to the nitrogen atoms. While 5-Bromo-3-chloro-N,N-diethylpicolinamide has diethyl groups, the similar compounds have dimethyl or diisopropyl groups.
- Reactivity: The reactivity of these compounds can vary based on the steric and electronic effects of the different alkyl groups.
- Applications: Each compound may have unique applications based on its specific properties, such as solubility, stability, and binding affinity.
Properties
IUPAC Name |
5-bromo-3-chloro-N,N-diethylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2O/c1-3-14(4-2)10(15)9-8(12)5-7(11)6-13-9/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABZNVNCRGWBOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C=N1)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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